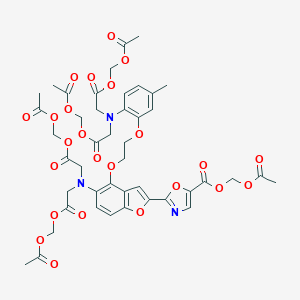

5-Oxazolecarboxylic acid, 2-(6-(bis(2-((acetyloxy)methoxy)-2-oxoethyl)amino)-5-(2-(2-(bis(2-((acetylxoy)methoxy)-2-oxoethyl)amino)-5-methylphenoxy)ethoxy)-2-benzofuranyl)-, (acetyloxy)methyl ester

説明

特性

IUPAC Name |

acetyloxymethyl 2-[5-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H47N3O24/c1-25-7-8-32(46(16-38(53)65-20-60-26(2)48)17-39(54)66-21-61-27(3)49)35(13-25)58-11-12-59-42-31-14-36(43-45-15-37(71-43)44(57)69-24-64-30(6)52)70-34(31)10-9-33(42)47(18-40(55)67-22-62-28(4)50)19-41(56)68-23-63-29(5)51/h7-10,13-15H,11-12,16-24H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBYGIDPBQOHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC3=C2C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H47N3O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1001.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108964-32-5 | |

| Record name | FURA-2-acetoxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108964325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mechanistic Principles of Fura 2 Am As a Ratiometric Calcium Indicator

Cellular Permeation and Intracellular Activation of Fura 2-AM

Fura 2-AM is specifically designed to overcome the challenge of delivering a hydrophilic calcium indicator into the hydrophobic environment of the cell interior. This is achieved through its chemical modification and subsequent enzymatic processing within the cell.

Calcium Binding and Spectroscopic Response of Fura-2

The typical excitation characteristics of Fura-2 are summarized in the table below:

| Fura-2 State | Excitation Wavelength (nm) |

| Calcium-Free | ~363 or 380 biotium.comsyronoptics.combiotrend.comnih.govbiotium.combiotium.combiotium.comaatbio.comnih.govnih.govleica-microsystems.comrevvity.com |

| Calcium-Bound | ~335 or 340 biotium.comsyronoptics.combiotrend.comnih.govbiotium.combiotium.comnih.govmoleculardevices.combiotium.comaatbio.comnih.govnih.govleica-microsystems.comrevvity.com |

Ratiometric Measurement Principle for Intracellular Calcium Quantification

Theoretical Basis of Ratiometric Analysis for Calcium Concentration Derivation

Where:

: The intracellular calcium concentration.

: The apparent dissociation constant of Fura-2 for Ca²⁺. Typical values for Fura-2 range from approximately 120 nM at room temperature to 225 nM at 37°C, and 145 nM researchgate.netnih.govjneurosci.orgionbiosciences.comtocris.com.

: The measured fluorescence ratio (F340/F380) during the experiment.

: The minimum fluorescence ratio (F340/F380) observed in the absence of Ca²⁺ (i.e., when Fura-2 is fully Ca²⁺-free) researchgate.netnih.govphysiology.org. This is typically determined by exposing cells to a Ca²⁺-free solution containing an ionophore and a Ca²⁺ chelator like EGTA researchgate.netnih.govqueens.org.

: The maximum fluorescence ratio (F340/F380) observed when Fura-2 is saturated with Ca²⁺ researchgate.netnih.govphysiology.org. This is determined by exposing cells to a saturating Ca²⁺ concentration in the presence of an ionophore researchgate.netnih.govqueens.org.

: The fluorescence intensity at 380 nm excitation when the dye is Ca²⁺-free researchgate.netphysiology.org.

: The fluorescence intensity at 380 nm excitation when the dye is fully Ca²⁺-bound researchgate.netphysiology.org.

The determination of , , and the scaling factor (often denoted as or ) requires careful in vivo or in vitro calibration, which is critical for accurate calcium quantification nih.govqueens.org.

Table 1: Key Spectroscopic Properties of Fura-2

| Property | Value |

| Excitation (Ca²⁺-bound) | ~340 nm aatbio.comnih.govresearchgate.netthermofisher.commoleculardevices.comwikipedia.orgmoleculardevices.comtaylorandfrancis.comnih.govoxinst.com |

| Excitation (Ca²⁺-free) | ~380 nm aatbio.comnih.govresearchgate.netthermofisher.commoleculardevices.comwikipedia.orgmoleculardevices.comtaylorandfrancis.comnih.govoxinst.com |

| Emission (Ca²⁺-bound/free) | ~510 nm aatbio.comresearchgate.netnih.govthermofisher.commoleculardevices.comwikipedia.orgmoleculardevices.comtaylorandfrancis.comnih.govoxinst.com |

| Dissociation Constant () | ~120-225 nM (varies with conditions) researchgate.netnih.govjneurosci.orgionbiosciences.comtocris.com |

Compensation for Experimental Artifacts through Ratiometric Measurements

These compensated artifacts include:

Uneven Dye Loading: Variations in the amount of Fura 2-AM taken up by individual cells or different regions within a cell can lead to discrepancies in fluorescence signal intensity. Ratiometric measurements mitigate this issue because changes in dye concentration affect both excitation wavelengths proportionally, thus cancelling out in the ratio aatbio.comnih.govthermofisher.commoleculardevices.comwikipedia.orgthermofisher.comoxinst.comsigmaaldrich.com.

Photobleaching: Prolonged exposure to excitation light can cause photobleaching, a irreversible photochemical alteration of the fluorophore that reduces its fluorescence intensity. Ratiometric measurements largely correct for photobleaching because the decrease in fluorescence due to bleaching occurs at both excitation wavelengths, preserving the integrity of the ratio aatbio.comthermofisher.comwikipedia.orgthermofisher.com.

Variations in Cell Thickness or Optical Path Length: Differences in cell size, shape, or the optical path length through the sample can influence the amount of excitation light reaching the dye and the amount of emitted fluorescence detected. The ratiometric approach accounts for these variations by normalizing the signal based on the ratio, making the measurement independent of these physical parameters wikipedia.orgnih.govresearchgate.netthermofisher.commoleculardevices.comwikipedia.orgthermofisher.comsigmaaldrich.com.

Fluctuations in Excitation Lamp Intensity: Instabilities in the excitation light source can lead to variations in recorded fluorescence. By taking a ratio of intensities at two different excitation wavelengths, any fluctuations in the lamp intensity that affect both signals proportionally are effectively normalized nih.govwikipedia.orgoxinst.comsigmaaldrich.com.

This robust compensation for experimental artifacts makes Fura 2-AM an exceptionally valuable tool for precise and reliable quantification of intracellular calcium dynamics in a wide range of biological systems thermofisher.com.

Methodological Approaches for Fura 2 Am Based Calcium Imaging

Calibration Techniques for Absolute Intracellular Calcium Quantification

In Situ Calibration Methodologies in Permeabilized Cells

In situ calibration is a critical step for accurate Fura 2-AM based calcium measurements, particularly when determining absolute intracellular calcium concentrations. This method involves calibrating the Fura-2 signal directly within permeabilized cells, which allows the cellular environment to be mimicked more closely than in vitro calibration in cell-free solutions. pancreapedia.orgthermofisher.com

The process typically involves loading cells with Fura 2-AM, followed by permeabilization of the cell membrane, often using agents like digitonin (B1670571) or detergents such as Triton X-100. researchgate.netmedscimonit.comspringernature.com Once permeabilized, the intracellular calcium concentration can be precisely controlled by exposing the cells to a series of calibration buffers containing known, buffered calcium concentrations. pancreapedia.orgthermofisher.comunits.it By measuring the Fura-2 fluorescence ratio at these defined calcium levels, a calibration curve can be generated. This curve establishes the relationship between the observed fluorescence ratio and the actual calcium concentration within the cellular context. pancreapedia.orgunits.it

Application of the Grynkiewicz Equation for Calcium Concentration Calculation

The Grynkiewicz equation is fundamental for converting Fura-2 fluorescence ratios into absolute intracellular calcium concentrations. This equation accounts for the changes in Fura-2's fluorescence properties upon calcium binding and is expressed as:

nih.govresearchgate.netmedscimonit.comescholarship.orgqueens.orgionoptix.comnih.gov

Where:

: The intracellular free calcium concentration.

: The effective dissociation constant of Fura-2 for calcium in the specific cellular environment. biotium.comthermofisher.comresearchgate.netmedscimonit.comescholarship.orgqueens.orgionoptix.comjove.com

: The measured fluorescence ratio (F340/F380) from the experimental sample. nih.govresearchgate.netmedscimonit.comunits.itqueens.orgionoptix.com

: The minimum fluorescence ratio obtained in the absence of calcium (calcium-free conditions). nih.govresearchgate.netmedscimonit.comunits.itqueens.orgionoptix.com

: The maximum fluorescence ratio obtained when Fura-2 is saturated with calcium. nih.govresearchgate.netmedscimonit.comunits.itqueens.orgionoptix.com

: The fluorescence intensity at 380 nm excitation in calcium-free conditions (Fura-2 free). medscimonit.comescholarship.orgqueens.orgionoptix.comsci-hub.st

: The fluorescence intensity at 380 nm excitation when Fura-2 is saturated with calcium (Fura-2 bound). medscimonit.comescholarship.orgqueens.orgionoptix.comsci-hub.st

The parameters , , , and are typically determined through in situ or in vitro calibration procedures. thermofisher.comionoptix.com

Determination of the Effective Dissociation Constant (Kd) in Specific Cellular Environments

The dissociation constant () of Fura-2 for calcium is a crucial parameter in the Grynkiewicz equation, representing the calcium concentration at which half of the Fura-2 molecules are bound to calcium. While a nominal value for Fura-2 in cell-free solutions is often cited (e.g., 224 nM or 225 nM), biotium.comresearchgate.netmedscimonit.comescholarship.orgqueens.orgionoptix.com the effective can vary significantly within different cellular environments. biotium.comthermofisher.comnih.gov

Factors influencing the effective include intracellular pH, temperature, ionic strength, viscosity, and the presence of proteins or other divalent cations like magnesium. biotium.comthermofisher.comsci-hub.stnih.gov Therefore, for accurate intracellular calcium measurements, it is essential to determine the effective specifically for the cell type and experimental conditions being studied. biotium.comthermofisher.comnih.gov This is typically achieved through in situ calibration, where the dye is calibrated within permeabilized cells exposed to known calcium concentrations, allowing for a more physiologically relevant determination. thermofisher.comnih.gov

Utilization of Calcium Ionophores (e.g., Ionomycin (B1663694), A-23187) for Saturation and Depletion

Calcium ionophores are lipophilic compounds that facilitate the transport of calcium ions across biological membranes, including the plasma membrane and intracellular organelle membranes. ionbiosciences.comhellobio.combiotium.com In Fura 2-AM based calcium imaging, ionophores like Ionomycin and A-23187 (also known as Calcimycin) are indispensable tools for establishing the extreme calcium conditions required for calibration. biotium.compancreapedia.orgthermofisher.comunits.itqueens.orgionoptix.comionbiosciences.combiotium.comresearchgate.net

Saturation ( determination) : To determine , cells loaded with Fura-2 are exposed to a high extracellular calcium concentration in the presence of an ionophore (e.g., 1-10 µM Ionomycin or A-23187). pancreapedia.orgthermofisher.comunits.itqueens.orgionoptix.com The ionophore rapidly equilibrates intracellular and extracellular calcium, leading to a saturating intracellular calcium concentration that fully binds to Fura-2, thereby yielding the maximum fluorescence ratio. pancreapedia.orgthermofisher.comunits.itqueens.orgionoptix.combiotium.com

Depletion ( determination) : For , cells are exposed to a calcium-free extracellular solution containing an ionophore and a strong calcium chelator (e.g., EGTA or BAPTA). pancreapedia.orgunits.itqueens.orgionoptix.com The ionophore facilitates the efflux of intracellular calcium, and the chelator binds extracellular calcium, effectively depleting intracellular free calcium to near-zero levels, allowing for the measurement of the minimum fluorescence ratio. pancreapedia.orgunits.itqueens.orgionoptix.com

Application of Calcium Chelators (e.g., EGTA, BAPTA)

Calcium chelators are compounds that bind to calcium ions, effectively reducing the concentration of free calcium in a solution. In Fura 2-AM based calcium imaging, chelators such as EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) and BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) are crucial for establishing calcium-free or very low calcium conditions during calibration. biotium.comnih.govmedscimonit.comunits.itqueens.orgionoptix.comhellobio.comresearchgate.net

EGTA : EGTA has a high affinity for calcium but binds magnesium much less strongly. It is commonly used in calibration buffers to create calcium-free environments for determining and . pancreapedia.orgmedscimonit.comunits.itqueens.orgionoptix.com For instance, a calcium-free recording buffer supplemented with 5 mM EGTA is used to achieve calcium depletion. units.it

BAPTA : BAPTA is a synthetic calcium chelator with a faster calcium binding and release kinetics compared to EGTA, and it is also cell-permeant in its AM ester form (BAPTA-AM). biotium.comhellobio.com BAPTA and its derivatives are often incorporated into intracellular-like buffers to precisely control calcium concentrations for calibration, particularly for buffering very low calcium levels. nih.govpancreapedia.orgqueens.orgionoptix.comresearchgate.net

These chelators, in conjunction with calcium ionophores, enable the precise manipulation of intracellular calcium levels necessary for accurate calibration of Fura-2 signals.

Data Analysis and Processing for Fura 2-AM Fluorescence Signals

Data analysis for Fura 2-AM fluorescence signals centers on the ratiometric approach, which is a key advantage of this dye. This method transforms raw fluorescence intensities into a quantitative measure of intracellular calcium concentration, mitigating common experimental artifacts.

Ratio Calculation from Dual-Excitation Fluorescence Intensity Data

Fura 2-AM, once de-esterified to Fura-2 inside the cell, exhibits a calcium-dependent shift in its excitation spectrum. The calcium-free form of Fura-2 has an excitation maximum around 380 nm, while the calcium-bound form has an excitation maximum around 340 nm. biotium.comamerigoscientific.comwikipedia.orgaatbio.combiorxiv.org Both forms emit fluorescence at approximately 510 nm. biotium.comamerigoscientific.comnih.govwikipedia.orgpancreapedia.orgresearchgate.netmedscimonit.comaatbio.comnih.govresearchgate.net

To calculate the ratio, fluorescence intensities are measured sequentially at two excitation wavelengths, typically 340 nm and 380 nm, while maintaining a constant emission wavelength (e.g., 510 nm). biotium.comamerigoscientific.comnih.govnih.govresearchgate.netmedscimonit.comunits.itnih.govresearchgate.net The ratio is then calculated as the fluorescence intensity at 340 nm divided by the fluorescence intensity at 380 nm (F340/F380). nih.govresearchgate.netmedscimonit.comunits.itqueens.orgionoptix.comresearchgate.net

This ratiometric approach offers significant advantages:

Independence from Dye Concentration : The ratio is largely independent of variations in dye concentration within the cell, which can occur due to uneven dye loading or leakage. nih.govnih.govwikipedia.orgthermofisher.comthermofisher.comaatbio.comresearchgate.net

Compensation for Photobleaching : Photobleaching, the irreversible photodegradation of the fluorophore, affects both excitation wavelengths proportionally. By taking a ratio, the effects of photobleaching are significantly minimized. biotium.comamerigoscientific.comnih.govthermofisher.comthermofisher.comaatbio.com

Reduced Artifacts from Optical Path Length and Cell Thickness : Changes in cell thickness or optical path length, which might influence absolute fluorescence intensity, are also largely canceled out by the ratiometric measurement. nih.govnih.govwikipedia.orgthermofisher.comthermofisher.comresearchgate.net

Software tools are commonly used to process the fluorescence images or signals and compute these ratio values over time or across different regions of interest (ROIs) within cells. amerigoscientific.comnih.govunits.itresearchgate.net These ratio values are then used in the Grynkiewicz equation to derive quantitative intracellular calcium concentrations. amerigoscientific.comnih.govresearchgate.netmedscimonit.comqueens.orgionoptix.comnih.govnih.govresearchgate.net

Software Tools for Fluorescence Image Processing and Ratio Computation

The analysis of Fura 2-AM based calcium imaging data necessitates specialized software tools capable of processing fluorescence images and computing ratiometric values. The imaging protocol for Fura-2 involves sequential illumination at 340 nm and 380 nm, with emission detected at approximately 510 nm. nih.govoxinst.com Subsequently, a pixel-wise ratio of the paired emission images is calculated. oxinst.com

Various software platforms are employed for this purpose. General image processing software can be used to define regions of interest (ROIs) within the images, such as individual cell bodies, and then extract time-lapse ratio measurements for these defined areas. nih.gov For instance, programs like IPLab and IDL have been utilized for image acquisition, storage, and initial analysis. researchgate.net For further analysis, including viewing calcium traces for specific cells or ROIs, averaging multiple cells or ROIs, and converting ratio measurements to intracellular calcium values, more versatile analysis programs are required. While spreadsheet programs like Excel can be used, specialized software or custom macros (e.g., written in Igor Pro) are often preferred for their convenience and advanced analytical capabilities. nih.gov These tools enable researchers to quantify calcium levels by analyzing the fluorescence intensity ratios, where the ratio of fluorescence at 340 nm to that at 380 nm is directly proportional to the amount of Ca²⁺ bound to Fura-2. amerigoscientific.com

Conversion of Ratiometric Values to Absolute Intracellular Calcium Concentrations

Converting the ratiometric fluorescence values obtained from Fura 2-AM imaging into absolute intracellular calcium concentrations ([Ca²⁺]i) is a critical step for quantitative analysis. This conversion is typically achieved using the Grynkiewicz equation, which relates the fluorescence ratio to the free calcium concentration: [Ca²⁺]i = Kd * β * (R - Rmin) / (Rmax - R). nih.govresearchgate.netnih.gov

In this equation:

[Ca²⁺]i represents the intracellular calcium concentration. nih.govjove.com

R is the measured 340 nm/380 nm fluorescence ratio. nih.govjove.com

Kd is the effective dissociation constant of Fura-2 for Ca²⁺. thermofisher.comresearchgate.netnih.gov The Kd for Fura-2 has been reported as approximately 224 nM in cell-free media. biotium.com However, the Kd can be influenced by various intracellular factors, including pH, temperature, viscosity, protein concentrations, and ionic strength, necessitating calibration for accurate measurements in specific experimental systems. biotium.comthermofisher.com

Rmin is the 340 nm/380 nm ratio in the absence of Ca²⁺ (minimal Ca²⁺). leica-microsystems.comnih.govresearchgate.netnih.govjove.com This is typically determined by perfusing cells with a Ca²⁺-free buffer containing a Ca²⁺ chelator like EGTA and an ionophore (e.g., ionomycin or 8Br-A23187) to ensure complete removal of intracellular Ca²⁺. nih.govresearchgate.netpancreapedia.org

Rmax is the 340 nm/380 nm ratio in the presence of saturating Ca²⁺ concentrations (maximal Ca²⁺). leica-microsystems.comnih.govresearchgate.netnih.govjove.com This is achieved by perfusing cells with a Ca²⁺-saturating buffer containing an ionophore to allow maximal Ca²⁺ binding to the dye. nih.govresearchgate.netpancreapedia.org

β (or Sfb) is the ratio of fluorescence at 380 nm in the absence of Ca²⁺ to the fluorescence at 380 nm in the presence of saturating Ca²⁺. thermofisher.comresearchgate.netnih.gov It accounts for the different fluorescence intensities at the isosbestic point (around 359 nm) and is crucial for accurate calibration. physiology.orgthermofisher.com

Calibration can be performed either in situ (within the cells) or in vitro (in solution). In situ calibration is often preferred as it accounts for the intracellular environment's effects on the dye's properties. jove.compancreapedia.org

Analysis of Calcium Transients and Oscillations

Fura 2-AM based calcium imaging is widely used to analyze dynamic changes in intracellular Ca²⁺, including calcium transients and oscillations. Calcium transients represent rapid, transient increases in intracellular Ca²⁺ concentration, often triggered by cellular stimuli, while calcium oscillations refer to repetitive fluctuations in Ca²⁺ levels. amerigoscientific.combiorxiv.orgnih.gov

Analysis of these dynamic events involves several key parameters:

Peak Amplitude : The maximum Ca²⁺ concentration reached during a transient or oscillation. researchgate.net

Rise Time : The time taken for the Ca²⁺ concentration to increase from baseline to its peak.

Decay Time : The time taken for the Ca²⁺ concentration to return to baseline after reaching its peak.

Frequency and Duration : For oscillations, the number of transients per unit time and the length of each oscillatory event.

Area Under the Curve (AUC) : A measure of the total Ca²⁺ signal over a given period.

Fura-2's high photon yield enabled early real-time (video rate) measurements of intracellular calcium in living cells. wikipedia.org Modern systems, utilizing fast wavelength-switchable LED illuminators, can achieve rapid acquisition speeds, making it possible to image spontaneous Ca²⁺ transients at rates of 24.39 Hz, which might be missed at slower acquisition rates. biorxiv.org This high temporal resolution allows for detailed kinetic analyses of Ca²⁺ transients, revealing how cells respond to different stimuli. nih.govbmglabtech.com For example, studies have shown that Fura-2 can detect induced Ca²⁺ events even at low concentrations. biorxiv.org

Assessment of Spatial and Temporal Resolution in Calcium Dynamics

Fura 2-AM enables researchers to monitor Ca²⁺ concentrations in living cells with high temporal and spatial resolution, which is crucial for understanding the intricate dynamics of calcium signaling. amerigoscientific.com

Temporal Resolution: Temporal resolution refers to the ability to detect rapid changes in Ca²⁺ concentration over time. Fura-2 is well-suited for capturing fast calcium events due to its quick response time. wikipedia.org The temporal resolution in Fura 2-AM imaging is primarily limited by the speed of the imaging system, including the light source switching speed and camera frame rates. researchgate.netbiorxiv.org For instance, dedicated 340 nm and 380 nm LEDs can offer microsecond switching speeds, significantly improving the temporal resolution. oxinst.com High-speed cameras, such as sCMOS cameras, can achieve frame rates up to 100 Hz for full frames and over 1 KHz at smaller fields of view, allowing for the capture of rapid Ca²⁺ transients. oxinst.com This enables the detection of fast Ca²⁺ events that are integral to processes like neurotransmitter release and muscle contraction. biorxiv.org

Spatial Resolution: Spatial resolution refers to the ability to distinguish between distinct Ca²⁺ signals in different locations within a cell or tissue. Fura 2-AM imaging, particularly with digital imaging microscopy, allows for the examination of intracellular Ca²⁺ signals with high spatial detail. researchgate.netdojindo.com The spatial resolution is limited by factors such as the optical system's magnification, numerical aperture, and the wavelength of light used. researchgate.net While optical methods generally permit simultaneous recording from many neurons and are non-invasive, achieving single-cell resolution in complex tissues like cortical slices can be challenging with some optical techniques, though calcium indicators like Fura-2 produce large signals that make population imaging feasible. researchgate.net The ratiometric nature of Fura-2 also helps in mitigating artifacts that could otherwise compromise spatial accuracy, such as uneven dye distribution or variations in cell thickness. wikipedia.orgamerigoscientific.com

The combination of high temporal and spatial resolution makes Fura 2-AM a powerful tool for investigating integrated cellular function, such as recording activity patterns in local neural circuits. nih.gov

Advanced Imaging Techniques Utilizing Fura 2 Am

Integration with Live Cell Imaging Modalities for Real-Time Monitoring

Fura 2-AM is widely employed in live cell imaging due to its cell-permeable nature and the ratiometric properties of its active form, Fura-2. Fura 2-AM itself is non-fluorescent and readily diffuses across the cell membrane. Once inside the cell, cytosolic esterases hydrolyze the acetoxymethyl groups, converting Fura 2-AM into its active, fluorescent form, Fura-2 amerigoscientific.comwikipedia.orgpubcompare.ai. This conversion traps the Fura-2 within the cell, making it suitable for intracellular Ca²⁺ measurements pubcompare.ai.

Fura-2 functions as a ratiometric fluorescent dye, meaning its fluorescence characteristics change predictably upon binding to free intracellular Ca²⁺ amerigoscientific.comwikipedia.org. Specifically, upon Ca²⁺ binding, the excitation wavelength of Fura-2 shifts from approximately 380 nm to 340 nm, while its emission maximum remains around 510 nm amerigoscientific.comwikipedia.orgmoleculardevices.comexcelitas.comnih.gov. By measuring the ratio of fluorescence intensities emitted at 510 nm when excited alternately at 340 nm and 380 nm, researchers can directly quantify intracellular Ca²⁺ concentrations wikipedia.orgwikipedia.orgmoleculardevices.comexcelitas.comnih.govabcam.com. This ratiometric approach is a significant advantage, as it inherently corrects for common experimental artifacts such as variations in dye concentration, cell thickness, or uneven dye loading, thereby enhancing data accuracy and reliability amerigoscientific.comwikipedia.orgwikipedia.orgnih.govmoleculardevices.com.

The compatibility of Fura 2-AM with live cell imaging modalities allows for the real-time observation of dynamic Ca²⁺ signaling events amerigoscientific.compubcompare.ainih.govspringernature.com. This capability is crucial for understanding rapid cellular processes. For instance, Fura 2-AM has been extensively used to study synaptic transmission and neural network activities in neuroscience, Ca²⁺ transients driving muscle contractions in muscle physiology, and Ca²⁺ signaling pathways regulating heartbeats in cardiac research amerigoscientific.comexcelitas.comspringernature.com. The high photon yield of Fura-2 was instrumental in achieving the first real-time (video rate) measurements of calcium within living cells as early as 1986 wikipedia.org. Modern applications often integrate Fura 2-AM with advanced microscopy systems, such as Nikon Ti inverted microscopes equipped with sCMOS cameras, allowing for time-lapse imaging with rapid switching between excitation wavelengths (e.g., 340 nm and 385 nm) to capture dynamic Ca²⁺ responses excelitas.com. Furthermore, its use extends to complex biological systems like 3D intestinal organoids, demonstrating excellent dye-loading efficiency and enabling live-cell Ca²⁺ imaging for research into conditions like malabsorption syndromes and secretory diarrhea springernature.com.

Combinatorial Approaches with Other Optical Probes for Multiparameter Studies

The distinct spectral properties of Fura-2, particularly its UV excitation, make it amenable to combinatorial approaches with other optical probes that operate in different spectral ranges. This allows for multiparameter studies, where multiple cellular events or molecular concentrations can be monitored simultaneously within the same living cell. This multiplexing capability provides a more comprehensive understanding of complex cellular signaling networks.

Researchers have successfully developed multiplexing assays using Fura 2-AM in conjunction with other fluorescent dyes to measure orthogonal cellular responses. For example, Fura 2-AM has been combined with membrane potential dyes like DiBac2(3) or DiBac4(3) to simultaneously assess calcium mobilization and changes in membrane potential, which is particularly valuable in high-throughput screening (HTS) applications pubcompare.aihamamatsu.com. Specific examples include:

Dual Calcium and Sodium Imaging: Simultaneous loading of cells with Fura 2-AM and sodium indicators like Asante NaTrium-2 allows for the real-time, concurrent measurement of intracellular Ca²⁺ and Na⁺ concentrations pubcompare.ai.

Dual Calcium and Membrane Potential Imaging: The combination of Fura 2-AM with membrane potential-sensitive dyes such as DiBAC4(3) enables researchers to track both Ca²⁺ flux and membrane potential changes in a single experiment pubcompare.ai.

Integration with FRET-based Biosensors: Fura-2 has been used alongside FRET (Förster Resonance Energy Transfer)-based biosensors, such as those utilizing Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP) pairs, for multiparameter imaging. While some spectral crosstalk can occur, careful experimental design allows for the simultaneous monitoring of Ca²⁺ and other FRET-reported events ualberta.ca.

Triple-Parameter Imaging: Advanced studies have achieved triple-parameter fluorescence imaging by combining Fura-2 (or a red fluorescent Ca²⁺ probe like Fura Red) with genetically encoded biosensors for cyclic nucleotides (e.g., a blue fluorescent cGMP biosensor and a CFP/YFP-based cAMP sensor). This enables the simultaneous tracking of Ca²⁺, cGMP, and cAMP dynamics within a single cell, providing unprecedented insights into their intricate interplay plos.org.

This table illustrates examples of combinatorial imaging approaches:

| Primary Probe (Ca²⁺) | Secondary Probe(s) | Measured Parameters | Application/Context | Source |

| Fura 2-AM | DiBac2(3) | Ca²⁺ mobilization, Membrane Potential | Calcium channels, GPCRs, HTS | hamamatsu.com |

| Fura 2-AM | Asante NaTrium-2 | Intracellular Ca²⁺, Intracellular Na⁺ | Dual ion imaging | pubcompare.ai |

| Fura 2-AM | DiBAC4(3) | Intracellular Ca²⁺, Membrane Potential | Dual imaging of cellular responses | pubcompare.ai |

| Fura-2 | CFP/YFP FRET pair | Intracellular Ca²⁺, FRET-reported event | General multiparameter cell biology | ualberta.ca |

| Fura Red | Blue cGMP biosensor, CFP/YFP cAMP biosensor | Ca²⁺, cGMP, cAMP | Complex signal transduction networks (triple imaging) | plos.org |

Development of Homogeneous Fura 2-AM Assays (e.g., Quench-Based Technologies)

Traditional Fura-2 AM assays often involve multiple wash steps to remove extracellular dye before fluorescence measurements. These wash steps can introduce significant challenges, including increased well-to-well variability, potential loss or perturbation of cells, and the risk of spontaneous calcium flux in control cells, ultimately adding complexity and time to the assay moleculardevices.comresearchgate.net. To overcome these limitations, homogeneous Fura 2-AM assays have been developed, notably those incorporating quench-based technologies.

One prominent example is the Fura-2 QBT™ Calcium Kit developed by Molecular Devices. This kit utilizes a proprietary quench-based technology that effectively masks the fluorescence signal from any extracellular Fura-2 AM. This masking eliminates the need for wash steps, allowing for a "mix-and-read" assay format moleculardevices.commoleculardevices.comresearchgate.net. The principle behind this technology is to ensure that only the Fura-2 that has been successfully loaded into the cells and de-esterified contributes to the measured fluorescence signal, thus minimizing artifacts from extracellular dye researchgate.net.

The advantages of such homogeneous assays are substantial:

Increased Throughput: Eliminating wash steps significantly streamlines the assay protocol, making it faster and more amenable to high-throughput applications moleculardevices.commoleculardevices.comresearchgate.net.

Reduced Variability: By avoiding cell manipulation during washing, the assay minimizes variability associated with uneven cell plating, cell detachment, or incomplete washing moleculardevices.commoleculardevices.comresearchgate.net.

Enhanced Signal Window: Quench-based technologies can provide a larger signal dynamic range compared to conventional wash protocols moleculardevices.comresearchgate.net.

Simplified Protocol: The simplified, no-wash procedure reduces hands-on time and assay costs moleculardevices.comresearchgate.net.

Suitability for Challenging Cells: This approach is particularly advantageous for interrogating low-density, weakly adherent, or non-adherent cell types that are prone to loss during wash steps moleculardevices.com.

Another significant quench-based technology is the Mn²⁺ quenching assay , specifically designed to monitor Store-Operated Calcium Entry (SOCE). SOCE is a critical pathway for refilling intracellular Ca²⁺ stores. In this assay, extracellular manganese ions (Mn²⁺) are introduced. Mn²⁺ can permeate the cell membrane through SOCE channels and, once inside, it quenches the fluorescence signal of Fura-2 due to its high affinity for the dye science.govnih.gov. The rate of Fura-2 fluorescence quenching by Mn²⁺ influx is directly proportional to the activity of SOCE. This method provides a convenient and selective way to determine SOCE activity and can be performed on both cell populations (using a spectrofluorometer) and single cells (using a microscope-based system) nih.gov.

Adaptation for High-Throughput Screening Methodologies

The ability to rapidly and efficiently screen large numbers of compounds or genetic manipulations is paramount in drug discovery and fundamental research. Fura 2-AM assays have been extensively adapted for high-throughput screening (HTS) methodologies, primarily for measuring intracellular Ca²⁺ mobilization in response to various stimuli.

Intracellular Ca²⁺ measurements in multi-well microplates (e.g., 96-well and 384-well formats) are a standard tool in HTS abpbio.comnih.govresearchgate.net. The general protocol involves loading cell samples in these microplates with the cell-permeable Fura 2-AM abpbio.comnih.gov. After intracellular esterases convert Fura 2-AM to Fura-2, changes in intracellular Ca²⁺ levels are detected using automated plate readers, such as scanning fluorometers (e.g., FlexStation II) or fluorescent imaging plate readers (FLIPR systems) moleculardevices.comnih.govresearchgate.net. These instruments are capable of rapid fluid transfer and fluorescence detection, enabling the measurement of real-time Ca²⁺ responses across hundreds or thousands of wells simultaneously.

Key applications of Fura 2-AM in HTS include:

G-Protein Coupled Receptor (GPCR) and Ion Channel Screening: Fura 2-AM assays are widely used to screen for agonists or antagonists of GPCRs and ion channels, which are major drug targets moleculardevices.comnih.govresearchgate.net. For example, methods have been described for high-throughput screening of compounds affecting S1P receptor subtypes by measuring Ca²⁺ mobilization in Fura 2-AM loaded cells nih.gov.

Toxin Characterization: HTS using Fura 2-AM allows for the fast and efficient screening of venom and toxin activity on large numbers of neurons, aiding in the characterization of their specific molecular targets nih.gov.

Store-Operated Calcium Entry (SOCE) Studies: The Mn²⁺ quenching assay, as a homogeneous Fura-2 based method, is also suitable for HTS applications to study SOCE pathways nih.gov.

The development of homogeneous Fura 2-AM assays, such as the Fura-2 QBT Calcium Kit, has further revolutionized HTS by eliminating the tedious and variability-prone wash steps. This "no-wash" format significantly improves throughput, reduces assay variability, and minimizes cell perturbation, making it ideal for large-scale screening campaigns moleculardevices.commoleculardevices.comresearchgate.net. For example, the Fura-2 QBT Calcium Kit offers a simplified protocol for calcium flux assays, where cells are incubated with reagents and then directly transferred to HTS systems like the FLIPR® Tetra or FlexStation® 3 for evaluation, without intermediate wash steps moleculardevices.comresearchgate.net.

Research Applications of Fura 2 Am in Cellular Physiology and Signal Transduction

Studies in Excitable Cell Physiology

The ability to monitor dynamic changes in intracellular calcium with high temporal and spatial resolution has made Fura-2 AM an indispensable tool in the study of excitable cells such as neurons and muscle cells. amerigoscientific.com

Neuronal Calcium Dynamics and Synaptic Transmission Research

In neuroscience, Fura-2 AM is instrumental in elucidating the intricate relationship between calcium dynamics and neuronal function. amerigoscientific.comyoutube.com It allows researchers to visualize and measure calcium fluctuations that are fundamental to processes like neurotransmitter release and synaptic plasticity. amerigoscientific.comyoutube.com For instance, the depolarization of a neuron, such as with potassium chloride, leads to the opening of voltage-gated calcium channels, resulting in a rapid increase in intracellular calcium, which can be observed as an increase in the Fura-2 340/380 excitation ratio. youtube.com

Studies utilizing Fura-2 AM have provided valuable insights into:

Synaptic Activity Analysis: Real-time monitoring of calcium influx in response to neurotransmitters or electrical stimuli. abcam.com

Neuronal Excitability: Investigating how different stimuli affect the firing patterns of neurons by observing downstream calcium signals. youtube.com

Neuronal Network Activity: Tracking calcium dynamics across populations of neurons to understand network-level communication. amerigoscientific.com

The following table illustrates typical changes in the Fura-2 fluorescence ratio in cortical neurons upon stimulation, leading to an influx of calcium.

| Condition | Fura-2 Excitation Ratio (340/380 nm) | Corresponding Intracellular Calcium Level | Visual Representation (Pseudocolor) |

| Resting Neuron | Low | Low | Blue |

| Depolarization (e.g., with Potassium Chloride) | High | High | Yellow/Red |

| Repolarization | Low | Low | Blue |

This table is a representative example based on descriptions of Fura-2 AM imaging in neurons. youtube.com

Investigation of Muscle Contraction and Calcium Transients

The contraction of skeletal muscle is tightly regulated by transient changes in myoplasmic calcium concentration. Fura-2 AM has been a key tool in examining these calcium transients that drive muscle contractions. amerigoscientific.comnih.gov Researchers can load muscle fibers with Fura-2 AM to directly measure the release and reuptake of calcium from the sarcoplasmic reticulum during excitation-contraction coupling. amerigoscientific.comnih.gov

Key research findings from studies using Fura-2 AM in skeletal muscle include:

Characterization of the kinetics of calcium release and removal during a single muscle twitch. nih.gov

Understanding how various physiological and pathological conditions affect calcium handling in muscle fibers.

Analysis of Cardiac Myocyte Calcium Handling

In cardiology research, Fura-2 AM is crucial for investigating the calcium signaling pathways that govern heartbeats. amerigoscientific.com The dye is used to measure calcium transients in isolated cardiac myocytes to understand the mechanisms of excitation-contraction coupling and relaxation. nih.govionoptix.com Development of contractile force in cardiomyocytes is driven by an increase in cytoplasmic Ca²⁺ concentration, and relaxation follows the reuptake of this calcium. nih.gov

Studies employing Fura-2 AM in cardiac myocytes have demonstrated its utility in:

Assessing Contractility: By correlating calcium transients with cell shortening. ionoptix.com

Investigating Arrhythmia Mechanisms: By identifying abnormalities in calcium handling that may lead to irregular heartbeats.

Evaluating Drug Effects: Determining how different compounds affect calcium homeostasis in heart cells. abcam.com

A study on atrial myocytes from rats with different inborn aerobic capacities illustrates the application of Fura-2 AM in detecting subtle differences in calcium handling.

| Parameter | Stimulation Frequency | Low Capacity Runner (LCR) Rats (Fura-2 340/380 Ratio) | High Capacity Runner (HCR) Rats (Fura-2 340/380 Ratio) |

| Ca²⁺-Amplitude | 2 Hz | Similar to HCR | Similar to LCR |

| Ca²⁺-Amplitude | 5 Hz | 70% Lower than HCR | Higher than LCR |

| Diastolic Ca²⁺-Level | 2 Hz | Similar to HCR | Similar to LCR |

| Diastolic Ca²⁺-Level | 5 Hz | Significantly Elevated | Lower than LCR |

| Time to 50% Ca²⁺-Decay | 2 Hz & 5 Hz | Significantly Longer | Shorter than LCR |

This table is based on data presented in a study comparing Ca²⁺-handling properties in atrial myocytes. researchgate.net

It is important to note that Fura-2 itself can act as a calcium buffer, which can affect the very processes being measured, particularly at higher concentrations of the dye. nih.govnih.gov

Investigation of Signal Transduction Pathways and Calcium Signaling

Calcium is a ubiquitous second messenger involved in a vast array of signal transduction pathways. Fura-2 AM is a cornerstone for studying these pathways by providing a direct readout of changes in intracellular calcium in response to various stimuli. amerigoscientific.comnih.gov

G Protein-Coupled Receptor (GPCR) Activation and Intracellular Calcium Mobilization

Many G protein-coupled receptors (GPCRs), particularly those coupled to Gq proteins, signal through the mobilization of intracellular calcium. nih.govresearchgate.net Upon activation, these receptors stimulate phospholipase C (PLC), which generates inositol (B14025) 1,4,5-trisphosphate (IP₃). nih.govresearchgate.net IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. nih.govresearchgate.net

Fura-2 AM is widely used in high-throughput screening assays to identify agonists and antagonists of GPCRs by measuring these calcium mobilization events. nih.govnih.gov For example, the activation of the human P2Y2 receptor, a type of GPCR, by its agonist ATP leads to a robust increase in intracellular calcium, which can be quantified using Fura-2 AM. nih.govresearchgate.net Studies have shown that cells expressing the hHA-P2Y₂R show a significant increase in the Fura-2 AM fluorescence ratio upon stimulation with ATP compared to non-transfected control cells. nih.govresearchgate.net

The following table provides a representative example of data obtained from a Fura-2 AM assay measuring GPCR activation.

| Cell Type | Stimulus | Peak Fura-2 Ratio (340/380 nm) Response |

| 1321N1 Astrocytoma Cells (Control) | 100 µM ATP | Minimal increase |

| 1321N1 Astrocytoma Cells (Expressing hHA-P2Y₂R) | 100 µM ATP | Significant increase |

This table is a representative example based on descriptions of GPCR-mediated calcium mobilization assays. nih.govresearchgate.net

Ion Channel Regulation and Calcium Entry Mechanisms

Fura-2 AM is also employed to study the regulation of various ion channels and the mechanisms of calcium entry into the cell. This includes store-operated calcium entry (SOCE), a process where the depletion of calcium from the endoplasmic reticulum triggers the influx of extracellular calcium through channels in the plasma membrane. tocris.com

For example, treating cells with thapsigargin (B1683126), an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, depletes the ER calcium stores and activates SOCE. tocris.com This subsequent influx of calcium can be monitored using Fura-2 AM, providing a means to study the components and regulation of this important calcium entry pathway. tocris.com This technique is valuable for characterizing the function of channels like the Transient Receptor Potential (TRP) channels, which are involved in a variety of sensory processes.

Inositol Trisphosphate (IP3) Pathway Mediated Calcium Release Studies

Fura-2 AM is a crucial tool for investigating intracellular calcium (Ca2+) release mediated by the inositol 1,4,5-trisphosphate (IP3) pathway. This signaling cascade is fundamental to numerous cellular processes, and Fura-2 AM allows for the real-time visualization and quantification of Ca2+ dynamics following its activation. The process begins when extracellular signals activate G protein-coupled receptors, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. researchgate.netnih.gov

Researchers utilize Fura-2 AM to monitor the resulting transient increase in cytosolic Ca2+ concentration. By loading cells with Fura-2 AM, which becomes trapped intracellularly after cleavage by esterases, scientists can measure the ratiometric fluorescence changes that correspond to fluctuations in Ca2+ levels. abcam.combiotium.com For instance, studies in various cell types have used Fura-2 AM to characterize the kinetics and amplitude of Ca2+ release in response to agonists that stimulate the IP3 pathway. These investigations have been instrumental in understanding how different stimuli encode information in the frequency and amplitude of Ca2+ oscillations.

In neuronal signaling research, Fura-2 AM has been employed to study IP3-mediated Ca2+ release in response to neurotransmitters. jneurosci.org Two-photon microscopy with Fura-2 has enabled the imaging of Ca2+ signals evoked by photoreleased IP3 in cortical neurons, revealing that these signals can modulate neuronal excitability. jneurosci.org Similarly, in smooth muscle cells, Fura-2 has been used to demonstrate that IP3-induced Ca2+ release is a key mechanism in agonist-induced contraction. nih.gov

Table 1: Key Findings in IP3 Pathway-Mediated Calcium Release Studies Using Fura-2 AM

| Cell Type | Agonist/Stimulus | Key Finding | Reference |

|---|---|---|---|

| Cortical Neurons | Photoreleased IP3 | IP3-mediated Ca2+ signals strongly inhibit spike firing. | jneurosci.org |

| Guinea-Pig Taenia Caeci Smooth Muscle | IP3 | IP3 releases the majority of stored intracellular Ca2+. | nih.gov |

Research on Store-Operated Calcium Entry (SOCE) Mechanisms

Store-operated calcium entry (SOCE) is a critical Ca2+ influx pathway in non-excitable cells, and Fura-2 AM is a well-established tool for its investigation. nih.gov SOCE is activated in response to the depletion of Ca2+ from the endoplasmic reticulum (ER) stores. This depletion is sensed by stromal interaction molecule 1 (STIM1), an ER-resident protein, which then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel. nih.govresearchgate.net

The use of Fura-2 AM allows researchers to monitor the two key phases of SOCE. First, an agonist or a SERCA pump inhibitor like thapsigargin is used to deplete the ER Ca2+ stores, leading to an initial transient rise in cytosolic Ca2+ measured by Fura-2. Following this, in a calcium-free external solution, the stores remain depleted. The subsequent re-addition of extracellular Ca2+ leads to a sustained increase in intracellular Ca2+ concentration, which is indicative of SOCE. Fura-2 AM's ratiometric properties are particularly advantageous in these experiments, as they provide accurate measurements of Ca2+ concentrations, minimizing artifacts from dye loading or photobleaching. abcam.comthermofisher.com

Studies utilizing Fura-2 AM have been pivotal in elucidating the molecular components and regulatory mechanisms of SOCE. For example, in human embryonic kidney (HEK) 293 cells, Fura-2 has been used to characterize the roles of STIM1 and Orai1 in mediating SOCE. nih.gov Furthermore, research in human pulmonary artery smooth muscle cells has employed Fura-2 AM to investigate how SOCE contributes to cell proliferation.

Table 2: Experimental Approaches in SOCE Research Using Fura-2 AM

| Cell Type | Method of Store Depletion | Key Observation | Reference |

|---|---|---|---|

| HEK293 Cells | Thapsigargin | Characterization of Ca2+ signaling from SOCE mediated by STIM1 and Orai1. | nih.gov |

Applications in Diverse Cell and Tissue Models

Pancreatic Acinar Cell Calcium Homeostasis Studies

Fura-2 AM has been instrumental in advancing our understanding of calcium homeostasis in pancreatic acinar cells. These cells are responsible for synthesizing and secreting digestive enzymes, a process that is tightly regulated by intracellular Ca2+ signals. Stimulation of pancreatic acinar cells with secretagogues like cholecystokinin (B1591339) (CCK) and acetylcholine (B1216132) (ACh) triggers Ca2+ release from intracellular stores, leading to characteristic oscillations in cytosolic Ca2+ concentration. nih.govnih.gov

Using dual-wavelength microspectrofluorometry with Fura-2, researchers have been able to measure the resting intracellular Ca2+ concentration in unstimulated acini, which is approximately 94.1 nM. nih.gov Upon stimulation with physiological concentrations of CCK, Fura-2 imaging reveals the initiation of Ca2+ oscillations. nih.gov These oscillations are crucial for regulating the secretion of digestive enzymes.

Fura-2 AM has also been used in conjunction with other fluorescent indicators to simultaneously monitor cytosolic and mitochondrial Ca2+ levels, as well as NADH autofluorescence, providing insights into the relationship between Ca2+ signaling and cellular metabolism in pancreatic acinar cells. nih.gov Furthermore, studies have employed Fura-2 to investigate the effects of various purinergic receptors on Ca2+ signaling in both acinar and ductal cells of the pancreas. researchgate.netku.dk

Table 4: Calcium Dynamics in Pancreatic Acinar Cells Measured with Fura-2

| Condition | Measured Parameter | Value/Observation | Reference |

|---|---|---|---|

| Unstimulated Rat Acini | Resting [Ca2+]i | 94.1 +/- 4.1 nM | nih.gov |

| CCK Stimulation | Ca2+ Response | Initiation of Ca2+ oscillations | nih.gov |

Smooth Muscle Cell Calcium Dynamics Research

The study of calcium dynamics in smooth muscle cells is critical for understanding the mechanisms of contraction and the pathophysiology of various vascular diseases. Fura-2 AM is a widely used tool in this field of research. A rise in cytosolic free Ca2+ is the direct trigger for contraction in mammalian vascular smooth muscle. nih.gov

Using Fura-2 and digital imaging microscopy, researchers have been able to study the spatial distribution of intracellular Ca2+ in arterial myocytes. In a relaxed state, the intracellular Ca2+ is relatively uniformly distributed, with a resting level of about 111 nM. nih.gov Upon activation with an agonist like norepinephrine, Fura-2 imaging reveals a rapid increase in intracellular Ca2+, which becomes much more heterogeneous in its distribution during contraction. nih.gov

Fura-2 AM has also been employed to investigate the role of altered Ca2+ handling in the enhanced proliferation of vascular smooth muscle cells in type 2 diabetes. mdpi.com In human myometrial smooth muscle cells, Fura-2 AM has been used to demonstrate that α2-macroglobulin can induce Ca2+ oscillations, with baseline free [Ca2+]i of approximately 20.9 nM, and peaks reaching around 298 nM. pnas.org

Table 5: Fura-2 AM in Smooth Muscle Cell Calcium Research

| Cell Type | Condition | Key Finding | Reference |

|---|---|---|---|

| Bovine Tail Arterial Myocytes | Resting | Uniform intracellular [Ca2+] of approximately 111 nM. | nih.gov |

| Bovine Tail Arterial Myocytes | Norepinephrine Activation | Heterogeneous distribution of increased intracellular [Ca2+]. | nih.gov |

Embryonic Stem Cell Calcium Homeostasis Investigations

Calcium signaling plays a fundamental role in the regulation of various cellular processes in human embryonic stem cells (hESCs) and their derivatives, including proliferation and differentiation. nih.gov Fura-2 AM has been utilized to characterize the functional properties of Ca2+ signaling in hESC-derived neural precursors (NPs). nih.gov

In these studies, hESC NPs are loaded with Fura-2 AM, and changes in the fluorescence ratio are measured in response to various stimuli. This allows for the investigation of the physiology of Ca2+ signaling during the long-term maintenance of these cells in culture. nih.gov For example, researchers have used this technique to study the plasticity of Ca2+ signaling cascades in hESC-derived neural precursors.

The application of Fura-2 AM extends to other embryonic cell types as well. In cultured Xenopus embryonic myocytes, Fura-2 has been used to measure resting Ca2+ levels and visualize spontaneous Ca2+ transients that are generated during early development. nih.gov These Ca2+ signals have been shown to be generated by the release of Ca2+ from intracellular stores via ryanodine (B192298) receptors. nih.gov Similarly, in differentiating C2C12 mouse myoblasts, Fura-2 AM has revealed distinct patterns of Ca2+ transients at different stages of myogenesis. nih.gov

Table 6: Applications of Fura-2 AM in Embryonic Cell Research

| Cell Type | Research Focus | Key Observation | Reference |

|---|---|---|---|

| Human Embryonic Stem Cell-Derived Neural Precursors | Plasticity of Ca2+ signaling | Characterization of functional properties of Ca2+ signals. | nih.gov |

| Xenopus Embryonic Myocytes | Spontaneous Ca2+ signals | Generation of Ca2+ transients during the first 15 hours in culture. | nih.gov |

Considerations, Limitations, and Methodological Refinements in Fura 2 Am Studies

Challenges Associated with Fura 2-AM Dye Loading and Intracellular Retention

Successful intracellular calcium measurement with Fura 2-AM hinges on efficient dye loading and its stable retention within the desired cellular compartment, typically the cytosol. However, several inherent challenges can compromise these aspects.

For Fura 2-AM to function as a calcium indicator, its acetoxymethyl (AM) esters must be completely hydrolyzed by ubiquitous intracellular esterases to yield the active, polyanionic Fura-2 wikipedia.orgthermofisher.comthermofisher.com. Incomplete hydrolysis is a significant challenge, as residual unhydrolyzed or partially hydrolyzed AM esters are typically calcium-insensitive thermofisher.comthermofisher.comcapes.gov.br. If these unhydrolyzed forms are present and contribute to the total fluorescence signal, they can lead to a significant underestimation of the actual intracellular calcium concentration thermofisher.comcapes.gov.brjneurosci.org. The efficiency of esterase activity can vary considerably among different cell types, and low levels of esterase activity may result in only partial AM ester hydrolysis thermofisher.com. Studies have shown that even after incubation, substantial amounts of unhydrolyzed Fura 2-AM and other metabolites may remain within cells capes.gov.br. High concentrations of Fura 2-AM in the loading buffer should be avoided to prevent overwhelming intracellular esterase activity and minimize the accumulation of lipophilic AM esters in membranes thermofisher.com.

Following hydrolysis, the active Fura-2 dye is intended to reside primarily in the cytosol to report cytosolic calcium levels. However, a common issue is the compartmentalization or sequestration of the hydrolyzed dye into various intracellular organelles, such as mitochondria, lysosomes, or the endoplasmic/sarcoplasmic reticulum thermofisher.comthermofisher.comjneurosci.orgpsu.edunih.govahajournals.orgnih.govphysiology.orgresearchgate.net. This phenomenon can lead to an inaccurate representation of cytosolic calcium, as the dye's fluorescence signal would then include contributions from calcium within these organelles, where calcium concentrations can differ significantly from the cytosol jneurosci.orgnih.govphysiology.org. Compartmentalization is often more pronounced at higher loading temperatures and can vary between cell types thermofisher.com. The non-homogeneous distribution of Fura-2 fluorescence, appearing spotty or filamentous and resembling intracellular organelles, has been observed in various cell types, including vascular smooth muscle cells nih.gov. Assessing the extent of compartmentalization can be achieved through image analysis or fluorometrically using membrane permeabilization reagents thermofisher.com.

Once loaded and de-esterified, Fura-2, being a polyanionic molecule, does not covalently bind to cellular components biotium.combiotium.com. This characteristic makes it susceptible to leakage from the cell, either passively or, more significantly, via active efflux mechanisms mediated by organic anion transporters thermofisher.comnih.govbiotium.combiotium.comresearchgate.net. The rate of dye efflux can increase with temperature and exhibits variability across different cell types, leading to diverse retention times ranging from minutes to hours biotium.combiotium.com. This leakage can result in a progressive loss of intracellular Fura-2, leading to a diminished signal and an underestimation of intracellular calcium concentrations over time thermofisher.comthermofisher.com. To mitigate dye efflux, organic anion transporter inhibitors, such as probenecid (B1678239), can be added to the dye working solution aatbio.combiotium.combiotium.comrevvity.com. Performing experiments within one to two hours of loading or considering re-loading cells may also be necessary for prolonged studies biotium.com.

Fluorescent Signal Interference and Artifacts in Fura 2-AM Measurements

Beyond issues of dye loading and retention, the quality of the fluorescent signal itself can be compromised by various interferences and artifacts, necessitating specific methodological refinements.

Photobleaching, the irreversible photochemical destruction of a fluorophore due to prolonged or intense exposure to excitation light, is a common issue in fluorescence microscopy that can lead to a loss of fluorescence intensity over time and inaccurate calcium measurements aatbio.comthermofisher.comnih.govamerigoscientific.com. Phototoxicity, the damage to living cells induced by excitation light, is another critical concern, as it can impair cellular physiology and viability, thus affecting experimental outcomes amerigoscientific.commpi-cbg.de.

Strategies to mitigate photobleaching and phototoxicity include:

Reducing Excitation Light Intensity: Lowering the intensity of the excitation light is a primary method to minimize photobleaching and phototoxicity nih.govamerigoscientific.comionoptix.comnorthwestern.edu. This can be achieved by using neutral density (ND) filters to attenuate light indiscriminately ionoptix.com.

Limiting Illumination Time and Area: Minimizing the duration of light exposure and restricting illumination to the specific region of interest can significantly reduce photodamage mpi-cbg.denorthwestern.edu.

Optimizing Imaging Systems: Employing highly efficient optical light paths and sensitive detectors (e.g., scientific-grade CCD or EM-CCD cameras) allows for the collection of sufficient fluorescent light with lower incident light levels northwestern.edu.

Oxygen Concentration Reduction: Reducing oxygen concentration can minimize photobleaching of Fura-2 nih.gov.

Background fluorescence and autofluorescence can interfere with the specific signal from Fura-2, leading to an overestimation or misinterpretation of calcium concentrations physiology.orgresearchgate.netamerigoscientific.com. Autofluorescence originates from endogenous cellular components (e.g., NADH, flavins, chlorophyll (B73375) in plant tissues) that naturally fluoresce when excited at wavelengths used for Fura-2 researchgate.netphysiology.org. Background fluorescence can also arise from unhydrolyzed Fura 2-AM remaining extracellularly or bound to cell membranes thermofisher.comphysiology.org.

Strategies to reduce background and autofluorescence include:

Thorough Washing: Adequate washing of cells after dye loading is crucial to remove excess unhydrolyzed Fura 2-AM from the extracellular medium thermofisher.comamerigoscientific.com.

Background Subtraction: Subtracting the background fluorescence (measured from unlabeled cells or areas without dye) from the total signal is a standard practice to isolate the dye-specific fluorescence amerigoscientific.comnih.gov.

Optimization of Dye Loading: Ensuring optimal dye concentration and incubation time can improve the signal-to-noise ratio by maximizing intracellular Fura-2 while minimizing extracellular dye aatbio.comamerigoscientific.com.

Spectral Considerations: Autofluorescence can be particularly strong in the UV range, overlapping with Fura-2's excitation spectra researchgate.netphysiology.org. While Fura-2's ratiometric measurement helps, awareness of potential autofluorescence contributions, especially from NADH, is important physiology.org.

Chemical Treatments: In some cases, chemical agents like sodium borohydride (B1222165) have been explored to reduce autofluorescence, particularly in plant tissues researchgate.net.

Influence of Environmental Factors on Fura-2 Fluorescence Characteristics

The fluorescence properties and calcium affinity (Kd) of Fura-2 are highly sensitive to the intracellular environment. thermofisher.comthermofisher.comthermofisher.combiotium.com Factors such as pH, ionic strength, viscosity, and protein concentration can significantly influence the dye's response, requiring researchers to account for these variables for accurate calcium measurements. thermofisher.comthermofisher.comthermofisher.combiotium.com

pH Sensitivity of Fura-2 and its Impact on Calcium Measurements

Fura-2's fluorescence characteristics are inherently pH sensitive. amerigoscientific.comthermofisher.comthermofisher.combiotium.comnih.govresearchgate.net The apparent affinity of Fura-2 for Ca2+ is directly affected by changes in pH. biotium.comresearchgate.net Consequently, quantitative estimations of intracellular Ca2+ concentrations using Fura-2 cannot be accurately made without simultaneous knowledge and, if necessary, correction for intracellular pH. nih.govresearchgate.net This pH dependence arises from the competition of H+ ions for the Ca2+-binding sites on the Fura-2 molecule. researchgate.net

Effects of Ionic Strength and Viscosity of the Cellular Environment

The dissociation constant (Kd) of Fura-2 is highly dependent on the ionic strength of the solution. thermofisher.comthermofisher.comthermofisher.combiotium.com While some studies suggest that ionic strength may not significantly influence the rate constants of Fura-2's photophysics, its effect on the Kd is generally acknowledged. thermofisher.comnih.gov

Furthermore, the viscosity of the cellular environment can significantly modify Fura-2's fluorescence intensities and its apparent affinity constant for Ca2+. thermofisher.comthermofisher.comthermofisher.combiotium.comnih.govnih.govnih.gov Increased viscosity can lead to an underestimation of calcium concentrations. nih.gov Research has shown that by optimizing excitation wavelengths (e.g., using 361/389 nm instead of 350/380 nm) and slightly reducing excitation bandpasses, the viscosity-induced artifact in Fura-2 measurements can be substantially reduced, even to experimentally undetectable levels. nih.gov For instance, in solutions simulating intracellular viscosity, Ca2+ concentrations were underestimated by 34% when using 350/380 nm excitation, but this artifact was not statistically significant with 361/389 nm. nih.gov

Temperature Dependence of Fura-2 Calcium Affinity

The Kd of Fura-2 is highly dependent on temperature. thermofisher.comthermofisher.comthermofisher.combiotium.comnih.govresearchgate.net Temperature also influences the photophysical properties of Fura-2. nih.govresearchgate.net Lower temperatures typically result in increased fluorescence intensity and prolonged fluorescence lifetimes of calcium-sensing dyes, including Fura-2. nih.govresearchgate.net Conversely, raising the temperature can reduce fluorescence intensity due to a reduced fluorescent lifetime and an increased affinity of Ca2+ indicators. researchgate.net These temperature effects can influence reported calcium concentrations and must be considered in investigations involving variable temperatures. nih.govresearchgate.net Additionally, the rate at which Fura-2 is effluxed from cells by organic anion transporters increases with temperature. biotium.com

Quenching by Heavy Metals

Heavy metal cations can significantly interfere with Fura-2 fluorescence, either by quenching the signal or by mimicking calcium binding. thermofisher.comnih.gov

Quenching Metals:

Manganese (Mn2+), Cobalt (Co2+), Nickel (Ni2+), Copper (Cu2+), Ferrous Iron (Fe2+), and Ferric Iron (Fe3+) are known to exert strong fluorescence quenching effects on Fura-2. thermofisher.comnih.govscispace.comjneurosci.org Mn2+, for example, binds to Fura-2 and decreases its fluorescence across a wide range of excitation wavelengths. scispace.com While Mn2+ may not significantly alter the Fura-2 fluorescence ratio, it causes a dose-dependent quenching of signals at both 340 nm and 380 nm. nih.gov Fe2+ similarly quenches the Fura-2 signal without shifting the excitation spectrum. jneurosci.org

Mimicking Calcium Binding:

Cadmium (Cd2+), Lead (Pb2+), Zinc (Zn2+), Strontium (Sr2+), Barium (Ba2+), and Lanthanum (La3+) can bind to Fura-2 and induce spectral changes similar to those observed with Ca2+ binding. thermofisher.comnih.govresearchgate.netthermofisher.com This typically results in an increase in the fluorescence intensity at 340 nm and a decrease at 380 nm, leading to an elevation of the Fura-2 fluorescence ratio (F340/F380). nih.gov Cd2+ binds to Fura-2 with extremely high affinity, producing an excitation response almost identical to that of Ca2+. thermofisher.com

No Effect:

Mercury (Hg2+) is generally believed to have no effect on Fura-2 spectra. nih.gov

The presence of heavy metals can lead to falsely low readings of intracellular Ca2+ if they quench Fura-2 fluorescence, or falsely high readings if they mimic Ca2+ binding. ucsd.edu The use of specific heavy metal chelators, such as TPEN, can help mitigate these interferences. thermofisher.comnih.govresearchgate.net

Table: Effects of Common Heavy Metals on Fura-2 Fluorescence

| Heavy Metal Ion | Effect on Fura-2 Fluorescence | Impact on F340/F380 Ratio | Citation |

| Mn2+, Co2+, Ni2+, Cu2+, Fe2+, Fe3+ | Strong fluorescence quenching (decrease in intensity) | Typically no significant change in ratio (Mn2+), but can be used to distinguish Ca2+ influx. | thermofisher.comnih.govscispace.comjneurosci.org |

| Cd2+, Pb2+, Zn2+, Sr2+, Ba2+, La3+ | Binds to Fura-2, causing spectral changes similar to Ca2+ binding (increase in F340, decrease in F380). | Elevation of the F340/F380 ratio. | thermofisher.comnih.govresearchgate.netthermofisher.com |

| Hg2+ | Believed to have no effect on Fura-2 spectra. | No effect. | nih.gov |

Addressing Cellular Heterogeneity and Variability in Dye Performance

Cellular heterogeneity and variability in dye performance pose significant challenges in Fura 2-AM studies. In heterogeneous cell populations, variations in dye loading and de-esterification can complicate data interpretation. amerigoscientific.com The process of Fura 2-AM entering cells and being hydrolyzed by intracellular esterases to its active form, Fura-2, can vary between individual cells, leading to differences in effective dye concentration and distribution. amerigoscientific.commoleculardevices.com

Despite these challenges, the ratiometric measurement capability of Fura-2 is a crucial advantage. By taking the ratio of fluorescence intensities at two excitation wavelengths (340 nm and 380 nm), Fura-2 inherently compensates for potential artifacts such as uneven dye distribution, photobleaching, and variations in cell thickness or dye concentration. amerigoscientific.commoleculardevices.comthermofisher.comthermofisher.comoxinst.comthermofisher.com This ratiometric approach helps to normalize data between different experiments and cell preparations, leading to more reliable and accurate calcium measurements. oxinst.com

However, even with ratiometric dyes, cell-to-cell variability in Ca2+ responses can persist. Research indicates that while genetic heterogeneity within cell populations can contribute to this variability, other factors beyond genetics also play a role. nih.gov These factors might include subtle differences in cellular physiology, metabolism, or the expression levels of proteins involved in calcium signaling. nih.gov Therefore, while Fura-2's ratiometric nature significantly reduces experimental variability, researchers must remain aware of inherent cellular heterogeneity and consider its potential impact on data interpretation, especially in single-cell analyses.

Methodological Strategies for Enhanced Data Reliability and Accuracy

Achieving reliable and accurate data in Fura 2-AM based calcium imaging studies necessitates careful consideration and optimization of various experimental parameters. Methodological refinements are essential to minimize artifacts and ensure the physiological relevance of the observed calcium signals.

Optimization of Experimental Protocols Tailored for Specific Cell Types

The optimal experimental protocols for Fura 2-AM loading and imaging can vary significantly across different cell types due to differences in cellular uptake, esterase activity, and dye compartmentalization nih.govmobitec.combrainvta.tech. Protocols have been successfully adapted for diverse cell types, including fibroblasts, PC12 cells, embryonic neurons, 1321N1 astrocytoma cells, C6 Glioma cells, DI TNC cell lines, and HEK293 cells, often requiring adjustments in cell density and Fura 2-AM concentration nih.govbrainvta.techabcam.comabcam.cn.

Key parameters requiring optimization include:

Fura 2-AM Concentration: A lower concentration of Fura 2-AM in cells can reduce intracellular buffering capacity, which is critical for accurate calcium measurements abcam.com. Typical working concentrations for Fura 2-AM can range from 1 µg/ml to 5 µg/ml, depending on the cell type brainvta.tech.

Incubation Time and Temperature: The duration and temperature of Fura 2-AM incubation are critical to ensure adequate dye loading and de-esterification while minimizing dye compartmentalization into organelles such as the endoplasmic reticulum, endosomes/lysosomes, mitochondria, and nucleus nih.gov. These conditions must be empirically determined for each cell type nih.govmobitec.com.

Use of Additives:

Pluronic F-127: This nonionic detergent is commonly added to the Fura 2-AM working solution to improve its solubility and facilitate cell loading, especially given the dye's relatively low water solubility biotium.commoleculardevices.comrevvity.comionoptix.com.

Probenecid: To mitigate the active efflux of de-esterified Fura-2 from cells by organic anion transporters, probenecid can be included in the loading medium. This inhibitor helps reduce dye leakage, thereby maintaining stable intracellular dye concentrations over the experimental period moleculardevices.comrevvity.combiotium.com.

Use of Fixation Techniques for Post-Imaging Immunofluorescence Studies

For studies requiring subsequent immunofluorescence or immunohistochemistry, the fixation of calcium indicator dyes like Fura-2 is a valuable methodological strategy. BAPTA-based ion indicators, including Fura-2, have been shown to be fixable in situ using reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / N,N'-dicyclohexylcarbodiimide (EDAC) biotium.combiotium.com. This allows researchers to visualize the localization and distribution of proteins of interest within the same cells where calcium dynamics were previously recorded biotium.comabcam.com. However, it is important to note that fixation protocols, such as those involving methanol, can dissolve lipids and wash out free dyes, necessitating careful consideration of the specific fixation method and its potential impact on dye retention and signal integrity researchgate.net.

Manganese Quenching for Assessment of Basal Fluorescence Levels

Manganese (Mn2+) quenching is a specialized technique employed in Fura-2 AM studies to assess unidirectional divalent cation influx, particularly store-operated calcium entry (SOCE), and to determine basal fluorescence levels biologists.comjove.comnih.gov. Manganese ions are known to bind to Fura-2 and effectively quench (decrease) its fluorescence across a wide range of excitation wavelengths biologists.comnih.gov.

A key aspect of this technique is the use of the isosbestic point of Fura-2, typically around 360 nm biologists.comnih.govnih.gov. At this excitation wavelength, Fura-2 fluorescence is independent of Ca2+ concentration biologists.comnih.govnih.gov. Therefore, any decrease in Fura-2 fluorescence observed at the isosbestic point upon the addition of Mn2+ is solely attributable to Mn2+ entry into the cell, as Mn2+ permeates cells via channels like SOCE but is not readily extruded by plasma membrane pumps or taken up by endoplasmic reticulum Ca2+ pumps biologists.comjove.comnih.gov. This allows for the measurement of Mn2+ influx as an indirect indicator of channel activity or to establish a baseline for Fura-2 fluorescence in the absence of Ca2+ binding jove.comnih.govnih.govtandfonline.com. The decay slope of Fura-2 fluorescence upon Mn2+ addition can represent the activation of SOCE jove.comnih.gov.

Minimizing Variability due to Optical Path Length and Illumination Intensity

One of the primary advantages of using ratiometric dyes like Fura-2 over single-wavelength probes is their inherent ability to minimize variability arising from factors such as dye concentration, illumination intensity, and optical path length sigmaaldrich.comnih.govnih.govmoleculardevices.com. The ratio of fluorescence signals at two distinct excitation wavelengths (e.g., 340 nm and 380 nm) effectively cancels out these artifacts, allowing for more accurate determination of intracellular calcium concentrations wikipedia.orgsigmaaldrich.comnih.govnih.govmoleculardevices.com.

Despite this inherent advantage, several methodological strategies are employed to further enhance data reliability:

Controlled Illumination: To prevent phototoxicity and photobleaching of Fura-2, it is crucial to minimize exposure to UV excitation light. This can be achieved by using neutral density filters to reduce excitation light intensity and employing electronic shutters to limit illumination duration nih.govamazonaws.com. Imaging experiments should ideally be completed within a short timeframe, typically 7-15 minutes maximum, and conducted in the dark abcam.cn.

Camera and Gain Settings: Proper adjustment of camera gain and exposure settings is vital to ensure that images are close to saturation (but not saturated) at 380 nm excitation and well below saturation at 340 nm excitation nih.gov.

Baseline Fluorescence Management: It is recommended to regulate the light intensity to achieve background fluorescence within a specific range (e.g., 200-500 arbitrary units) and to maintain cellular baseline fluorescence at approximately 10 times the background signal for both excitation wavelengths ionoptix.com. This ensures that the raw numerator and denominator values remain within the linear range of the photomultiplier tube (typically below 6000 counts) ionoptix.com.

Minimizing Depth of Field: Keeping the illumination beam size to a minimum (e.g., around 30 µm diameter) can help minimize the depth of field of fluorescence measurements, contributing to more precise localization of the signal amazonaws.com.